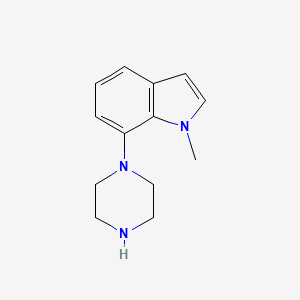

1-Methyl-7-(piperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-methyl-7-piperazin-1-ylindole |

InChI |

InChI=1S/C13H17N3/c1-15-8-5-11-3-2-4-12(13(11)15)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3 |

InChI Key |

WUUKBVSBFSVWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 7 Piperazin 1 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Nucleus Functionalization at C-7

The functionalization of the indole core, particularly at the benzene (B151609) portion (C-4 to C-7), presents a significant synthetic challenge due to the multiple reactive C-H bonds. acs.org Achieving selectivity at the C-7 position is crucial for the synthesis of the target compound and requires specific chemical strategies.

Regioselective Substitution at the Indole C-7 Position

Directing group strategies are paramount for achieving regioselective C-H functionalization at the C-7 position of the indole ring. researchgate.net These methods utilize a group temporarily installed on the indole nitrogen (N-1) to direct a metal catalyst to the adjacent C-7 position for a specific reaction.

Several transition-metal-catalyzed systems have been developed for this purpose:

Rhodium Catalysis: An efficient method employs a rhodium catalyst for the direct C-H functionalization of indoles at the C-7 position. nih.govresearchgate.net This approach often utilizes an N-pivaloyl directing group, which, in combination with the rhodium catalyst, is crucial for high regioselectivity and conversion. researchgate.netnih.gov This system has been successful for C-7 alkenylation with acrylates and styrenes, as well as alkylation with α,β-unsaturated ketones. nih.gov The bulkiness of the directing group is a critical factor for achieving high reactivity and C-7 selectivity. researchgate.net A plausible mechanism involves the formation of a six-membered rhodium metallacycle. thieme-connect.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions can also direct C-H activation to the C-7 position. The choice of a phosphinoyl-directing group in conjunction with a pyridine-type ligand and a Pd(OAc)₂ catalyst has been shown to achieve high selectivity in the coupling of indoles with arylboronic acids. researchgate.net

Iridium Catalysis: Iridium-based catalysts have been developed for the regioselective direct C-7 amidation of indoles using organic azides. researchgate.net The use of both the iridium(III) catalyst and a directing group plays a vital role in the reaction's regioselectivity. researchgate.net

Transition-Metal-Free Borylation: An alternative strategy involves a chelation-assisted C-H borylation using simple BBr₃ under mild conditions. acs.org Installing a pivaloyl group at the N-1 position of the indole can selectively deliver the boron species to the C-7 position, which can then be used for subsequent functionalization, such as hydroxylation. acs.org

These methodologies provide a toolbox for introducing a handle at the C-7 position, which is a necessary prerequisite for the later introduction of the piperazine (B1678402) moiety.

| Catalytic System | Directing Group | Type of Functionalization | Reference |

|---|---|---|---|

| Rhodium (Rh) | N-Pivaloyl | Alkenylation, Alkylation | nih.govresearchgate.net |

| Palladium (Pd) | N-Phosphinoyl | Arylation | researchgate.net |

| Iridium (Ir) | Not specified | Amidation | researchgate.net |

| Boron Tribromide (BBr₃) | N-Pivaloyl | Borylation, Hydroxylation | acs.org |

Approaches for N-Methylation of the Indole Ring

N-methylation is a fundamental step in the synthesis of the target compound. Classical methods for N-methylation of indoles often involve the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base like sodium hydride (NaH) or sodium amide (NaNH₂). researchgate.netorgsyn.org However, these reagents are associated with high toxicity and handling difficulties, particularly for large-scale synthesis. researchgate.net

In response to these drawbacks, more practical and environmentally benign methods have been developed:

Dimethyl Carbonate (DMC): The use of dimethyl carbonate (DMC) has emerged as a significantly less toxic and safer alternative methylating agent. researchgate.netresearchgate.net This method can produce N-methylated indoles in high yields and purity, making it suitable for large-scale production. researchgate.net The reaction can be performed with a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). google.com Depending on the catalyst used, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction can yield exclusively the N-methylated product with high efficiency. st-andrews.ac.uk

Other Methods: The Eschweiler-Clarke reaction, a common method for methylating amines using formic acid and formaldehyde, is generally not suitable for indoles as it can lead to undesired side reactions on the indole ring. sciencemadness.org

| Methylating Agent | Typical Base/Catalyst | Key Characteristics | Reference |

|---|---|---|---|

| Methyl Iodide | Sodium Amide (NaNH₂), NaH | Classical method, highly reactive, toxic | researchgate.netorgsyn.org |

| Dimethyl Sulfate | NaOH, KOH, NaH | Classical method, effective, highly toxic | researchgate.net |

| Dimethyl Carbonate (DMC) | Potassium Carbonate, DABCO | "Green" reagent, low toxicity, suitable for scale-up | researchgate.netgoogle.comst-andrews.ac.uk |

Incorporation of Piperazine Moieties

The piperazine ring is a common heterocycle in biologically active molecules, often used to improve physicochemical properties or to act as a scaffold. nih.govbohrium.com Its incorporation into the indole structure is a key step in forming indole-piperazine hybrids.

Methods for Attaching Piperazine to the Indole Scaffold

Once the indole nucleus is appropriately functionalized at the C-7 position (e.g., with a halogen), the piperazine moiety can be introduced. The primary methods for forming the crucial C-N bond between an aromatic ring and piperazine include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds and is suitable for coupling aryl halides (like a 7-haloindole) with amines, including piperazine. nih.gov

Ullmann-Goldberg Reaction: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, this method also facilitates the coupling of aryl halides with piperazine. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the indole ring is sufficiently electron-deficient (e.g., through the presence of nitro groups), direct substitution of a leaving group at C-7 by piperazine can occur without the need for a metal catalyst. nih.gov

Amidation Coupling: In cases where the indole features a carboxylic acid at the C-7 position, standard amide bond formation can be used to link it to a piperazine. This involves activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting it with the piperazine. researchgate.net

Diverse Synthetic Routes for Piperazine Derivatives

The versatility of the final indole-piperazine hybrid can be greatly enhanced by utilizing pre-functionalized piperazine derivatives. There are numerous synthetic routes to access a wide array of substituted piperazines:

N-Alkylation and N-Arylation: The nitrogen atoms of piperazine can be readily functionalized. N-alkylation is commonly achieved through nucleophilic substitution with alkyl halides or via reductive amination. nih.gov N-arylation is typically accomplished using the cross-coupling methods mentioned above (Buchwald-Hartwig, Ullmann). nih.gov

C-H Functionalization: While substitution at the nitrogen atoms is common, recent advances have focused on the more challenging C-H functionalization of the piperazine ring's carbon atoms. mdpi.com Photoredox catalysis has enabled the direct α-arylation and α-alkylation of N-Boc protected piperazines, providing access to structural diversity that was previously difficult to achieve. mdpi.com

Cyclization Reactions: Substituted piperazines can be built from acyclic precursors. For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. organic-chemistry.org Another method involves the palladium-catalyzed cyclization of activated C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield substituted piperazines. researchgate.net

Advanced Synthetic Techniques for Complex Indole-Piperazine Hybrids

The creation of more structurally complex indole-piperazine hybrids often involves combining the aforementioned strategies in a convergent synthesis, where the indole and piperazine fragments are prepared and modified separately before being joined. nih.gov This modular approach allows for the rapid generation of a library of analogues.

Advanced techniques focus on efficiency and the introduction of greater molecular complexity. For instance, the Mannich reaction has been employed to link a piperazine intermediate to the C-7 position of a bergenin (B1666849) scaffold, demonstrating a method for creating complex natural product hybrids. nih.gov Similarly, novel indole-piperazine derivatives with a hydroxamic acid moiety have been designed and synthesized as selective histone deacetylase 6 (HDAC6) inhibitors, showcasing the deliberate combination of these scaffolds to achieve specific biological functions. nih.gov The synthesis of such hybrid molecules remains a versatile method for discovering bioactive compounds by leveraging the established pharmacophoric features of both the indole and piperazine rings. lew.ronih.gov

Multicomponent Reactions in Heterocyclic Synthesis

Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for the efficient construction of complex molecular architectures, such as those found in indole derivatives. arkat-usa.org These reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and molecular diversity. arkat-usa.orgekb.eg

Several MCR strategies have been developed for the synthesis of functionalized indole ring systems. dergipark.org.trrsc.org While a specific one-pot MCR for 1-Methyl-7-(piperazin-1-yl)-1H-indole is not prominently documented, the principles can be applied to its analogues. Common MCRs for indole synthesis include Ugi, Biginelli, and Mannich-type reactions, which allow for the introduction of various substituents onto the indole core. arkat-usa.orgdergipark.org.tr For instance, a three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound can yield highly substituted indole derivatives. ekb.eg Another approach involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core, followed by further functionalization. rsc.org

The application of MCRs to synthesize indole-piperazine structures could involve a strategy where a suitably functionalized aniline (B41778) precursor undergoes a cyclization reaction with components that build the piperazine ring or a pre-formed piperazine synthon is incorporated as one of the reacting components.

Table 1: Overview of Multicomponent Reactions in Indole Synthesis

| MCR Type | Reactants | Resulting Structure | Key Features |

|---|---|---|---|

| Ugi Reaction | Aniline, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide adducts, can cyclize to form indoles | High convergence and diversity; mild reaction conditions. rsc.org |

| Mannich-type Reaction | Indole, Aldehyde, Amine (e.g., piperazine) | 3-Aminoalkylated indoles (Gramine analogues) | Forms C-C and C-N bonds; crucial for tryptamine (B22526) synthesis. arkat-usa.org |

| Petasis Reaction | Indole boronic acids, Amines, Carbonyls | α-Amino acid derivatives | Boronic acids as key components; versatile for various amines. arkat-usa.org |

| Three-component Condensation | 1H-indole-3-carbaldehyde, Malononitrile, Active Methylene Compound | Highly functionalized fused or substituted indoles | Catalyst-mediated (e.g., triethylamine); efficient for library synthesis. ekb.egdergipark.org.tr |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Catalytic asymmetric synthesis provides the most efficient route to enantiomerically pure compounds.

Recent advances have focused on the catalytic enantioselective construction of stereogenic centers in indole derivatives. One prominent strategy is the metal-hydride-catalyzed hydroalkylation of alkenes, which can be used to generate chiral α,α-dialkyl indoles where a stereocenter is directly attached to the indole nitrogen. nih.gov Cobalt-catalyzed systems, for example, have demonstrated high yields and excellent enantiomeric ratios for the synthesis of such compounds. nih.gov

Another powerful technique is the catalytic asymmetric dearomatization (CADA) of indoles. nih.govacs.org This approach breaks the aromaticity of the indole ring to create chiral indoline (B122111) or spiroindolenine structures. Chiral phosphoric acids have been employed as catalysts in these reactions, reacting 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines to yield chiral products with high enantioselectivity. nih.gov The final product structure can often be controlled by adjusting the post-reaction workup conditions. nih.gov Furthermore, visible-light-induced CADA reactions using a synergistic combination of an organo-photocatalyst and a chiral Lewis acid have been developed for the asymmetric hydroalkylation of electron-deficient indoles. acs.org

Table 2: Selected Methods for Stereoselective Synthesis of Chiral Indole Analogues

| Method | Catalytic System | Type of Analogue Produced | Reported Stereoselectivity |

|---|---|---|---|

| Enantioselective Hydroalkylation | Cobalt-hydride with chiral ligand | Chiral α,α-dialkyl indoles | 62-99% yield, 94.5:5.5 to 96.5:3.5 er. nih.gov |

| Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA) | Chiral indolenines and fused indolines | Good to high yields, excellent enantioselectivities. nih.gov |

| aza-Michael Addition | Chiral Nickel(II) Complex | N-functionalized indoles | Yields up to 83%, excellent enantioselectivity. researchgate.net |

| Visible-Light-Induced Hydroalkylation | Organo-photocatalyst + Chiral Lewis Acid | Chiral 2,3-disubstituted indolines | 73-94% yields, 88-97% ee. acs.org |

Purification and Spectroscopic Characterization Methodologies

Beyond synthesis, the isolation and structural elucidation of this compound and its analogues require advanced purification and characterization techniques.

Purification Methodologies

Standard laboratory-scale purification often relies on column chromatography. However, for higher purity, larger scales, or challenging separations of closely related analogues, more sophisticated methods are employed.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of indole alkaloids. lifeasible.com Reversed-phase HPLC, often using an ion-pair reagent such as hexane (B92381) sulfonic acid, can significantly improve the peak shape and resolution of basic compounds like piperazine-substituted indoles. researchgate.net

Crystallization: For compounds that are crystalline solids, purification by crystallization is a highly effective method for achieving high purity on an industrial scale. researchgate.net The process involves careful selection of solvents to maximize the yield and purity of the target compound. For instance, mixed solvent systems (e.g., methanol/water) can be optimized to achieve purities over 99%. researchgate.netmdpi.com

Gel Exclusion Chromatography: This technique separates molecules based on their size and can be an effective step in removing high molecular weight impurities from alkaloid extracts. google.com

Table 3: Comparison of Advanced Purification Techniques for Indole Analogues

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| Preparative HPLC | Differential partitioning between mobile and stationary phases | High-purity isolation of small to medium quantities; separation of isomers | High resolution; automated; applicable to a wide range of polarities. researchgate.net |

| Solute Crystallization | Differential solubility based on temperature and solvent | Large-scale industrial purification | Cost-effective; yields highly pure material; scalable. researchgate.netmdpi.com |

| Gel Exclusion Chromatography | Separation by molecular size | Removal of polymeric or high molecular weight impurities | Mild conditions; preserves molecular structure. google.com |

Spectroscopic Characterization

Advanced spectroscopic methods are essential for the unambiguous structural confirmation of novel analogues and for understanding their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical. These experiments establish the connectivity of atoms within the molecule, which is vital for confirming the regiochemistry of substitution on the indole and piperazine rings. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule. nih.govmdpi.com

UV-Vis and Fluorescence Spectroscopy: These techniques provide insight into the electronic structure of the indole chromophore. The position of substituents on the indole ring significantly affects the energy of the 1La and 1Lb electronic transitions, leading to measurable shifts in absorption and emission spectra. nih.gov For example, methylation at the pyrrole (B145914) nitrogen, as in this compound, can influence these transition energies in tandem. nih.gov Studying these properties is crucial for understanding the photophysical behavior of the compounds. rsc.org

Table 4: Advanced Spectroscopic Characterization Techniques

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity (H-H, C-H) | Unambiguously confirms the positions of the methyl and piperazinyl groups and substitution patterns on the aromatic rings. nih.gov |

| HRMS | Exact mass and elemental composition | Provides definitive confirmation of the molecular formula (C13H17N3). mdpi.com |

| Fluorescence Spectroscopy | Electronic transition energies, excited-state properties | Elucidates how the N-methylation and C7-piperazinyl substitution affect the electronic structure and photophysics of the indole core. nih.gov |

Structure Activity Relationship Sar Investigations of 1 Methyl 7 Piperazin 1 Yl 1h Indole Derivatives

Modulations of the Indole (B1671886) Core for Biological Activity

The indole core is a privileged structure in drug discovery, known for its ability to mimic peptide structures and participate in various non-covalent interactions with biological macromolecules. chula.ac.th Modifications to the indole ring system, including the introduction of substituents and altering the point of attachment to the piperazine (B1678402) ring, are fundamental strategies for modulating the pharmacological profile of these derivatives.

The introduction of substituents onto the indole ring system can profoundly affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a given biological target. Research on related indole-containing compounds has shown that even minor modifications can lead to significant changes in activity.

For instance, in studies on related piperazine-hybridized indolylcyanoenones, the introduction of a bromine atom or a methyl group at the C-6 position of the indole core was found to enhance antibacterial efficacy. mdpi.com This suggests that both electron-withdrawing (halogen) and electron-donating (alkyl) groups can be beneficial, likely by influencing different aspects of the ligand-target interaction, such as hydrogen bonding, van der Waals forces, or π-stacking interactions. In a different context, studies on the hydrodenitrogenation of indole derivatives have shown that methyl substitution on the heterocyclic part of the indole can decrease the reaction rate, an effect attributed to steric hindrance at the catalytic site. mdpi.com This highlights the importance of the position and size of substituents in determining how the molecule fits into a constrained binding pocket.

While specific SAR data for the 1-methyl-7-(piperazin-1-yl)-1H-indole core is limited, general principles suggest that exploring a range of substituents at positions C-2, C-3, C-4, C-5, and C-6 would be a critical optimization strategy. The N-1 methyl group itself is a key feature, potentially increasing lipophilicity and preventing the formation of hydrogen bonds at this position, which can be crucial for receptor affinity.

| Compound Series | Indole Ring Substituent | Position | Observed Effect on Activity |

| Indolylcyanoenones | Bromo | C-6 | Enhanced antibacterial efficacy mdpi.com |

| Indolylcyanoenones | Methyl | C-6 | Enhanced antibacterial efficacy mdpi.com |

| General Indoles | Methyl | C-2 / C-3 | Can introduce steric hindrance mdpi.com |

For example, a study involving indole derivatives linked to a piperazine fragment found that a compound where the piperazine was directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 dopamine (B1211576) receptors. nih.gov In contrast, indole-3-piperazinyl derivatives have been explored as potent monoamine oxidase (MAO) inhibitors. researchgate.net The distinct pharmacological profiles of 3-substituted and 5-substituted indolylpiperazines underscore the impact of positional isomerism.

Attaching the piperazine at the C-7 position, as in the core scaffold of discussion, presents a unique spatial arrangement. This positions the piperazine adjacent to the indole nitrogen, which could influence the orientation of the molecule within a binding site compared to derivatives substituted at other positions. The specific pharmacological profile of 7-(piperazin-1-yl)-1H-indole derivatives would therefore be expected to differ significantly from that of its positional isomers.

Structural Variations within the Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to serve as a linker and for the basic nitrogen atom that can form key ionic interactions with acidic residues in target proteins. nih.gov Modifications to this moiety, particularly at the distal N-4 nitrogen, are a cornerstone of SAR exploration.

The N-4 nitrogen of the piperazine ring is a highly versatile point for chemical modification, allowing for the introduction of a wide array of substituents to probe for additional binding interactions and modulate physicochemical properties. Extensive research on various classes of piperazine-containing compounds has demonstrated that N-substitution is a powerful tool for fine-tuning receptor affinity and selectivity.

In the context of dopamine D3 receptor ligands, studies have shown that the N-4 position of the piperazine ring can accommodate various substituted indole rings, connected either directly or via a linker. nih.gov This indicates that this region of the molecule often extends into a less sterically hindered area of the binding pocket. The nature of the substituent—whether it is a small alkyl group, a larger aryl group, or a heteroaromatic system—can dramatically influence potency. For example, in a series of 5-fluoro-1H-indole piperazine derivatives evaluated for antidepressant activity, different aryl and heteroaryl substitutions on the piperazine nitrogen led to varying affinities for serotonin (B10506) receptors. researchgate.net

The following table presents data from a study on dopamine receptor ligands, illustrating how different N-substitutions on a piperazine moiety attached to a separate core can influence binding affinity for D2 and D3 receptors. nih.gov This demonstrates the principle that N-substitution patterns are key to modulating biological activity.

| Compound ID | N-Substitution on Piperazine Ring | Linker | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| 10a | 5-Methoxyindole | Amide | 79.5 | 1.89 |

| 10b | 5-Methoxyindole | Methylene (B1212753) | 144 | 3.87 |

| 10c | Indole-2-carboxamide | Amide | 47.5 | 0.57 |

| 10d | Indole-2-ylmethyl | Methylene | 52.8 | 0.58 |

| 22 | Indole (direct attachment at C-5) | None | 30 | 2 |

Data adapted from a study on related dopamine receptor ligands to illustrate SAR principles. nih.gov

The piperazine ring typically adopts a low-energy chair conformation. However, the presence of substituents and its interaction with a receptor can influence its conformation and the relative orientation (axial vs. equatorial) of the groups attached to its nitrogen atoms. This conformational preference is critical for ligand-target recognition, as it determines the precise three-dimensional arrangement of pharmacophoric features.

Conformational analysis is used to identify the most stable conformations and to propose a model for the bioactive conformation—the specific shape the ligand adopts when bound to its target. nih.gov For a 1,4-disubstituted piperazine, the substituents can be in a diaxial, diequatorial, or axial-equatorial arrangement. The diequatorial conformation is generally favored as it minimizes steric clashes. The orientation of the lone pair of electrons on the nitrogen atoms is also conformation-dependent and can be crucial for forming hydrogen bonds. Understanding these conformational preferences is vital for designing ligands that present their key binding elements in the optimal geometry for a high-affinity interaction with a biological target. mdpi.com

Linker Length and Flexibility Studies

In many derivatives, the N-4 position of the piperazine is not directly substituted with a terminal functional group but is instead connected to another moiety via a linker. The length, rigidity, and chemical nature of this linker are critical parameters that are often optimized to maximize biological activity. The linker's role is to position the terminal group in an optimal orientation to interact with a secondary binding pocket on the target protein.

Studies on dopamine D3 receptor ligands have shown that maintaining high affinity does not necessarily require the terminal heterocyclic ring to be directly connected to the piperazine. nih.gov Linkers such as an amide or a simple methylene unit have been successfully employed. A comparison between a 5-substituted indole derivative with a methylene linker (10b) and its amide counterpart (10a) revealed that the amide-linked compound had approximately double the affinity for both D2 and D3 receptors. nih.gov This suggests that the rigidity and hydrogen-bonding capability of the amide linker may contribute positively to the binding interaction in that specific series.

The optimal linker length is target-dependent. A linker that is too short may not allow the terminal group to reach its intended binding site, while one that is too long may introduce an entropic penalty upon binding or lead to non-specific interactions. Therefore, systematic studies involving the variation of linker length (e.g., from two to five atoms) and flexibility (e.g., comparing alkyl chains, amides, or ethers) are a standard part of lead optimization for this class of compounds.

Influence of Alkyl Linkers on Target Binding Affinity

The nature and length of the alkyl linker connecting the piperazine ring to other parts of a molecule are critical determinants of binding affinity and selectivity for various receptors. In derivatives of this compound, modifications to this linker can significantly impact how the ligand fits into the binding pocket of its biological target.

Research on analogous structures, such as cannabimimetic indoles, has demonstrated a clear relationship between the N-1 alkyl side chain length and receptor binding affinity. A systematic variation of the alkyl chain from a methyl to a heptyl group revealed that a minimum chain length of three carbons is often necessary for high-affinity binding. Optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain. This suggests an optimal length for the alkyl linker to effectively interact with the receptor. A further increase in the chain length to a heptyl group resulted in a significant decrease in binding affinity for both receptor subtypes. nih.gov This indicates that while a certain length is beneficial, an excessively long linker can introduce steric hindrance or unfavorable conformations that disrupt binding.

The table below illustrates the conceptual relationship between alkyl linker length and receptor binding affinity, based on findings from related compound series.

| Alkyl Linker Length (Number of Carbons) | Relative Binding Affinity | Rationale |

| 1-2 | Low | Insufficient length to bridge key interaction points within the receptor binding site. |

| 3-4 | Moderate to High | Allows for greater conformational flexibility and the beginning of optimal interactions. |

| 5 | High (Optimal) | Provides the ideal distance and geometry to engage with specific residues in the binding pocket, maximizing favorable interactions. |

| 6 | Moderate to High | Still allows for effective binding, but may be slightly beyond the optimal length, leading to minor conformational strain. |

| 7+ | Low | The extended chain may introduce steric clashes or position the key pharmacophoric elements unfavorably within the binding site. |

Stereochemical Considerations of the Spacer Region

The three-dimensional arrangement of atoms, or stereochemistry, within the spacer region of this compound derivatives can have a profound impact on their interaction with biological targets. Receptors are chiral environments, and as such, they can differentiate between stereoisomers of a ligand, often leading to significant differences in binding affinity and biological activity.

For piperazine derivatives, stereochemical variations can lead to stereoselective effects on their biological profiles, with different enantiomers exhibiting distinct pharmacological activities. The introduction of chiral centers in the alkyl linker or substituents on the piperazine ring can result in enantiomers where one is significantly more potent than the other. This is because one enantiomer may be able to adopt a conformation that allows for optimal interactions with the receptor's binding site, while the other enantiomer cannot.

The size and shape of substituents attached to the piperazine ring can also influence receptor binding specificity and affinity. For instance, bulky substituents might create steric hindrance, preventing the ligand from accessing the active site. Conversely, smaller substituents may facilitate better binding interactions. researchgate.net

In the broader context of drug design, if a specific stereoisomer is found to be responsible for the desired therapeutic effect, its isolated use can lead to a better therapeutic index by reducing off-target effects that might be associated with the less active or inactive enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Development of QSAR Models for Indole-Piperazine Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-piperazine ligands, various QSAR approaches have been employed to understand the structural requirements for potent and selective receptor binding.

The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities, such as binding affinities (Ki) or inhibitory concentrations (IC50). For these compounds, a wide range of molecular descriptors are calculated, which quantify various aspects of their chemical structure, including electronic, steric, hydrophobic, and topological properties.

Several QSAR methods have been successfully applied to arylpiperazine and indole derivatives:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with the steric and electrostatic fields surrounding them. For a series of indole derivatives, CoMFA has been used to create models that can predict the binding affinity based on these fields. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can sometimes provide a more detailed understanding of the ligand-receptor interactions. mdpi.com

Hologram QSAR (HQSAR): This is a 2D-QSAR method that uses molecular holograms, which are fingerprints of the molecular structure, to correlate with biological activity. HQSAR models have been successfully generated for arylpiperazine compounds targeting the 5-HT(1A) receptor. nih.gov

The selection of the most relevant descriptors is a crucial step in model development, often achieved through statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) analysis. mdpi.comeurjchem.com

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. A robust QSAR model should not only explain the variance in the biological activity of the training set of compounds but also accurately predict the activity of new, untested compounds.

Several statistical parameters are used to validate QSAR models:

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1.0 suggests a better fit of the model to the data.

Cross-validated Coefficient of Determination (q² or Q²): This is a measure of the internal predictive ability of the model. It is often calculated using the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

External Validation (R²_pred): The most stringent test of a QSAR model's predictive power is external validation. This involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive R² (R²_pred) is then calculated based on the correlation between the predicted and actual activities for the test set. openpharmaceuticalsciencesjournal.comscispace.com

The table below summarizes key statistical parameters used in the validation of QSAR models for piperazine derivatives, as reported in various studies.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Indicates the goodness of fit of the model for the training set. |

| Cross-validated Coefficient of Determination | q² (or Q²) | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive R² for External Test Set | R²_pred | > 0.5 | Assesses the model's ability to predict the activity of new compounds. |

| Standard Error of Estimation | SEE | Low value | Represents the standard deviation of the residuals, indicating the model's accuracy. |

| F-statistic | F | High value | Indicates the statistical significance of the regression model. |

By employing these validation techniques, researchers can ensure the development of robust and predictive QSAR models for indole-piperazine ligands, which can then be used to guide the design and synthesis of new compounds with improved biological activity.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro or cellular data for the chemical compound This compound corresponding to the requested outline.

The search did not yield any research findings, receptor binding affinity data, or enzyme inhibition assays specifically for this molecule. While studies exist for structurally related indole, piperazine, and indole-piperazine derivatives, presenting that information would not be scientifically accurate for the compound and would deviate from the strict focus of the request.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate data tables and findings for "this compound" at this time.

Molecular Interactions and Biological Target Profiling in Vitro and Cellular Studies Only

Enzyme Inhibition Assays

Kinase Inhibition Studies (e.g., MEK, GSK-3β, AMPK)

Currently, there is no publicly available scientific literature detailing the in vitro inhibitory activity of 1-Methyl-7-(piperazin-1-yl)-1H-indole against the kinases MEK (Mitogen-activated protein kinase kinase), GSK-3β (Glycogen synthase kinase-3 beta), or AMPK (AMP-activated protein kinase). Extensive searches of chemical and biological databases have not yielded any data on the direct interaction or inhibition of these specific kinases by this compound.

Other Enzyme Systems (e.g., COX, LOX, HDAC, Tyrosinase)

Similarly, a thorough review of scientific databases and research articles reveals a lack of information regarding the in vitro effects of this compound on other significant enzyme systems. There are no published studies investigating its potential inhibitory or modulatory effects on cyclooxygenases (COX), lipoxygenases (LOX), histone deacetylases (HDACs), or tyrosinase.

Cellular Pathway Modulation (in vitro mechanistic studies)

Effects on Reactive Oxygen Species (ROS) Generation in Cellular Models

There is no available research data from in vitro cellular models that describes the effect of this compound on the generation of reactive oxygen species (ROS). Studies investigating its potential pro-oxidant or antioxidant properties in cellular systems have not been reported in the scientific literature.

Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (in vitro)

Investigations into the effects of this compound on apoptosis and cell cycle progression in cancer cell lines have not been documented in publicly accessible research. Consequently, there is no data to report on its potential to induce programmed cell death or to modulate the cell cycle in a cancerous context.

Signal Transduction Pathway Interference (e.g., MAPK pathway)

The impact of this compound on intracellular signal transduction pathways, such as the MAPK (Mitogen-activated protein kinase) pathway, remains uninvestigated in the available scientific literature. There are no in vitro mechanistic studies that have explored the potential of this compound to interfere with or modulate this or any other signaling cascade.

Based on a comprehensive search of scientific literature and databases, there is currently no available in vitro or cellular data for the chemical compound this compound corresponding to the specific areas of inquiry outlined in this article. The biological activity and molecular interactions of this particular molecule remain to be elucidated by the scientific community.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This method is instrumental in understanding the molecular basis of drug action.

Prediction of Binding Modes and Key Interactions with Biological Targets

Currently, there are no specific published studies detailing the binding modes and key interactions of 1-Methyl-7-(piperazin-1-yl)-1H-indole with any particular biological targets. Such a study would involve docking the compound into the active site of a target protein to predict its binding orientation and identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Analysis of Ligand Efficiency and Receptor Complementarity

Information regarding the ligand efficiency and receptor complementarity of this compound is not available in the current body of scientific literature. This analysis would typically involve the calculation of metrics that relate the binding affinity of the ligand to its size, providing an indication of the efficiency with which the molecule binds to its target. Receptor complementarity analysis would assess the shape and chemical compatibility between the ligand and the protein's binding pocket.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of ligand-protein complexes and the influence of the surrounding environment.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

There are no available molecular dynamics simulation studies that have investigated the conformational dynamics and stability of complexes formed between this compound and a biological receptor. Such simulations would reveal how the ligand and protein move and adapt to each other upon binding, providing insights into the stability of the interaction over time.

Solvent Effects on Binding Affinity and Selectivity

The influence of solvent on the binding affinity and selectivity of this compound has not been reported in published research. Investigating solvent effects through MD simulations is crucial as it helps in understanding how water molecules and ions in the biological environment mediate the interaction between a ligand and its target protein, which can significantly impact binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy.

There is a lack of published data from quantum chemical calculations specifically for this compound. These calculations could provide valuable information about the molecule's geometry, electronic properties (such as molecular orbital energies and electrostatic potential), and reactivity. This information is fundamental for understanding its chemical behavior and potential interactions with biological targets.

Based on a comprehensive search of available scientific literature, there are no specific published computational chemistry or molecular modeling investigations focused solely on the compound This compound .

The detailed research findings, including specific data for electronic structure, reactivity descriptors, electrostatic potential, frontier molecular orbitals, and pharmacophore models for this exact molecule, are not present in the public domain. While general computational studies have been conducted on broader classes of molecules like indole-piperazine derivatives, the strict requirement to focus exclusively on "this compound" prevents the use of data from these related but structurally different compounds.

Therefore, it is not possible to generate the requested article with the specified detailed data tables and research findings for this particular molecule. An article generated without this specific data would not meet the requirements for being thorough, informative, and scientifically accurate as per the instructions.

Preclinical Pharmacological Explorations in Vitro and Non Human in Vivo Models, Excluding Clinical Trials

In Vitro Cellular Permeability and Transport Studies

Membrane Permeation Assays (e.g., PAMPA-BBB)

No studies reporting the assessment of 1-Methyl-7-(piperazin-1-yl)-1H-indole using Parallel Artificial Membrane Permeability Assays (PAMPA), particularly for blood-brain barrier (BBB) penetration, have been identified. Therefore, no data on its passive permeability is available.

Interactive Data Table: PAMPA-BBB Permeability of this compound

| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Classification |

| This compound | Data Not Available | Data Not Available |

Efflux Transporter Substrate Evaluation

There is no available research to indicate whether this compound is a substrate for common efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Such studies are crucial for understanding a compound's potential for central nervous system penetration and its susceptibility to drug resistance mechanisms.

Metabolic Stability Investigations (in vitro)

Microsomal Stability Assays

No data has been published regarding the metabolic stability of this compound in liver microsomes from any species, including human, rat, or mouse. These assays are fundamental in predicting the hepatic clearance of a compound.

Interactive Data Table: Microsomal Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data Not Available | Data Not Available |

| Rat Liver Microsomes | Data Not Available | Data Not Available |

| Mouse Liver Microsomes | Data Not Available | Data Not Available |

Identification of In Vitro Metabolites

In the absence of metabolic stability studies, there has been no identification or structural elucidation of the in vitro metabolites of this compound.

Mechanistic Studies in Cell-Based or Ex Vivo Models

No cell-based or ex vivo studies detailing the mechanism of action for this compound have been found in the scientific literature. Therefore, its molecular targets and pharmacological effects at a cellular level remain uncharacterized.

Investigation of Functional Agonism/Antagonism in Receptor-Expressing Cells

For instance, a series of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives were designed and evaluated for their in vitro affinity towards the 5-HT6 serotonin (B10506) receptor. derpharmachemica.com These compounds, which feature a piperazinylmethyl group at the 2-position of the indole (B1671886) core, demonstrated mild to moderate receptor affinity. derpharmachemica.com Notably, compounds with specific substitutions on the arylsulfonyl group showed the highest inhibition percentages, suggesting that modifications on different parts of the indole-piperazine scaffold can significantly influence receptor binding. derpharmachemica.com

Similarly, other research on hybrid molecules containing an indole nucleus linked to a piperazine (B1678402) moiety has shown affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov In studies using HEK-293 cells expressing these receptors, certain indole derivatives displayed modest to high affinity, indicating the potential for this chemical class to modulate dopaminergic systems. nih.gov The functional activity of these compounds was also assessed in GTPγS binding assays, which measure the activation of G-proteins following receptor binding. nih.gov These studies underscore that the indole-piperazine scaffold is a viable template for developing receptor-specific agonists or antagonists. nih.govmdpi.com

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Indole Derivative 13 | Dopamine D2 | 127 nM |

| Indole Derivative 13 | Dopamine D3 | 10.7 nM |

Data from studies on hybrid indole-piperazine structures showing affinity for dopamine receptors. nih.gov

Antioxidant and Anti-inflammatory Cellular Mechanism Studies

The antioxidant and anti-inflammatory potential of the specific compound this compound has not been explicitly detailed. However, the broader family of compounds containing either indole or piperazine moieties has been extensively studied for these properties.

Antioxidant Activity: Various in vitro assays are commonly used to determine the antioxidant capacity of novel compounds. These include the 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com Studies on piperazine derivatives containing other heterocyclic systems, such as xanthine, have demonstrated significant radical scavenging activity. nih.gov For example, a study on aryl/aralkyl substituted piperazine derivatives showed that specific compounds could effectively quench DPPH and ABTS radicals, with some exhibiting higher potency than the standard antioxidant Butylated hydroxytoluene (BHT) in the ABTS assay. nih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of related compounds are often evaluated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. mbl.or.krresearchgate.net LPS stimulation triggers an inflammatory cascade, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mbl.or.kr Research on quinoline (B57606) derivatives bearing a piperazine moiety demonstrated the ability to suppress the expression of these inflammatory mediators in LPS-stimulated RAW 264.7 cells. researchgate.net The inhibition of NO production and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key indicators of anti-inflammatory potential. researchgate.netnih.gov These findings suggest that the indole-piperazine scaffold, by extension, may possess mechanisms to mitigate inflammatory responses at the cellular level.

| Compound | Assay | Activity (IC50) |

|---|---|---|

| Compound 3a (Xanthine-Piperazine Derivative) | DPPH | 371.97 μmol/L |

| Compound 3c (Xanthine-Piperazine Derivative) | DPPH | 189.42 μmol/L |

| Compound 3c (Xanthine-Piperazine Derivative) | ABTS | 3.45 μmol/L |

| BHT (Standard) | DPPH | 113.17 μmol/L |

Data from a study on the antioxidant potential of xanthine-piperazine derivatives, indicating their radical scavenging capabilities. nih.gov

Antimicrobial Activity against Pathogenic Strains (in vitro)

While no antimicrobial screening data exists specifically for this compound, the piperazine ring is a well-known pharmacophore in the design of antimicrobial agents. Numerous studies have incorporated the piperazine moiety into various molecular scaffolds to develop compounds with activity against a range of pathogenic bacteria.

For example, novel 4-piperazinylquinoline hybrid derivatives have been synthesized and tested against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com In these studies, some quinoline-piperazine hybrids exhibited significant antibacterial activity, with MIC values in the low micromolar range. mdpi.com

Other research has focused on conjugating piperazine with different heterocyclic systems, such as 1,3,4-thiadiazole, to create agents with activity against Gram-negative bacteria like Escherichia coli. mdpi.com These studies often find that the synthesized compounds show significant activity against Gram-negative strains relative to Gram-positive ones. mdpi.comijbpas.com The consistent finding of antimicrobial activity in a wide array of piperazine derivatives suggests that this compound could warrant investigation as a potential antibacterial agent. ijbpas.comnih.gov

Evaluation of Neuroprotective Effects in Neuronal Cell Models (in vitro)

The potential neuroprotective properties of this compound remain unevaluated. However, research into related indole-based compounds has shown promise in protecting neuronal cells from various insults. Common in vitro models for neuroprotection studies utilize human neuroblastoma cell lines, such as SH-SY5Y, which can be subjected to oxidative stress to mimic conditions found in neurodegenerative diseases. nih.govsemanticscholar.orgnih.gov

In a typical assay, neuronal cells are exposed to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which induces oxidative stress, mitochondrial dysfunction, and ultimately, cell death. nih.govmdpi.com The neuroprotective effect of a test compound is measured by its ability to preserve cell viability, often assessed using the MTT assay. nih.gov

Studies on synthetic indole-phenolic hybrid compounds have demonstrated significant neuroprotective properties in SH-SY5Y cells. nih.gov These compounds were able to reduce cell mortality in the presence of H₂O₂ and decrease the production of reactive oxygen species (ROS). nih.gov Furthermore, some prenylated indole alkaloids have been shown to protect SH-SY5Y cells from oxidative stress by activating the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses. semanticscholar.orgnih.gov These findings highlight the potential for indole-containing molecules to mitigate oxidative damage in neuronal cells, providing a strong rationale for evaluating the neuroprotective effects of this compound.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ (500 μM) | 52.28 ± 1.77 |

| Indole Compound 21 + H₂O₂ | 89.41 ± 5.03 |

| Indole Compound 22 + H₂O₂ | 83.59 ± 1.83 |

Data showing the ability of synthetic indole-phenolic compounds to preserve cell viability in an in vitro model of oxidative stress. nih.gov

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes for Improved Compound Libraries

The generation of diverse chemical libraries around the 1-Methyl-7-(piperazin-1-yl)-1H-indole scaffold is fundamental to exploring its full therapeutic potential. While classical methods for N-alkylation and N-arylation of piperazines are well-established, future efforts will likely focus on developing more efficient, versatile, and scalable synthetic routes. Methodologies that allow for precise control over regioselectivity and stereoselectivity will be crucial for creating structurally complex and diverse analogs.

Key synthetic strategies that can be optimized and developed include:

Advanced Coupling Reactions: Palladium-catalyzed methods like the Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are standard for forming the aryl-piperazine bond. mdpi.com Future work may involve the use of novel catalysts and ligand systems that operate under milder conditions, tolerate a wider range of functional groups, and facilitate the synthesis of previously inaccessible derivatives.

Flow Chemistry and Automation: The integration of continuous flow synthesis and automated platforms can accelerate the production of compound libraries. These technologies offer improved reaction control, enhanced safety, and higher throughput, enabling the rapid generation of hundreds or thousands of analogs for screening.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed to append a wide variety of substituents to the piperazine (B1678402) or indole (B1671886) core, provided suitable functional handles are installed. nih.govnih.gov This approach is highly efficient and modular, making it ideal for library synthesis.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of compounds with high structural diversity. Applying DOS principles to the this compound scaffold could involve multi-step reaction sequences that systematically introduce variations in stereochemistry, ring architecture, and functional group arrays.

Table 1: Comparison of Synthetic Methodologies for Library Development

| Methodology | Description | Advantages for Library Synthesis | Potential Challenges |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling between an aryl halide/triflate and an amine (piperazine). | High functional group tolerance; reliable for C-N bond formation. | Catalyst cost; potential for metal contamination in the final product. |

| Reductive Amination | Reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. mdpi.com | Forms C-N bonds efficiently; uses readily available starting materials. | Limited to alkyl substituents; may require protecting groups. |

| Click Chemistry (CuAAC) | Cycloaddition reaction between an azide (B81097) and a terminal alkyne. nih.govnih.gov | High yield and selectivity; mild reaction conditions; modular. | Requires initial synthesis of azide and alkyne functionalized scaffolds. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced control, safety, and scalability; facilitates automation. | High initial equipment cost; potential for clogging with solid byproducts. |

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A thorough understanding of how ligands derived from the this compound scaffold interact with their biological targets is essential for rational drug design. While traditional binding assays provide valuable affinity data, a deeper mechanistic insight can be gained through the application of advanced biophysical techniques. These methods can elucidate the thermodynamics, kinetics, and structural basis of ligand-target interactions.

Future research will increasingly rely on a combination of these techniques to build a comprehensive picture of molecular recognition:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates, k_on and k_off) and affinity (K_D) of a ligand binding to a target immobilized on a sensor surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution, three-dimensional structures of the ligand bound to its target protein. mdpi.com This information is invaluable for understanding the precise binding mode and identifying key molecular interactions that can be optimized to improve potency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of a ligand are in close contact with the target protein, even for weak interactions. researchgate.net

Table 2: Advanced Biophysical Techniques for Ligand-Target Analysis

| Technique | Primary Information Obtained | Application in Drug Discovery |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). | Ranking compounds based on binding kinetics; lead optimization. |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), affinity (K_D), and stoichiometry. | Understanding the driving forces of binding; validating binding models. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Structure-based drug design; identifying key binding interactions. mdpi.com |

| NMR Spectroscopy | Ligand binding mode, conformational changes, mapping binding sites. | Fragment screening; validating docking poses; studying dynamic interactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by enabling faster and more efficient design-test-learn cycles. mit.edunih.gov For the this compound scaffold, these computational tools can be used to predict the properties of virtual compounds, prioritize synthetic targets, and even generate novel molecular structures with desired characteristics.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of indole-piperazine derivatives with their biological activity. nih.gov These models can then be used to predict the potency of new, unsynthesized analogs.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in known active molecules and generate novel structures that are predicted to be active against a specific target. nih.govgithub.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. AI/ML models trained on large datasets of experimental ADMET data can provide reliable predictions for virtual compounds, helping to filter out molecules with unfavorable profiles. jneonatalsurg.com

Retrosynthetic Analysis: AI tools are being developed to predict viable synthetic routes for complex molecules. nih.gov This can aid chemists in planning the synthesis of novel indole-piperazine derivatives designed by generative models.

Table 3: AI/ML Applications in the Design of this compound Analogs

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Training models to correlate molecular structures with properties like binding affinity or solubility. nih.govdoi.org | Accurate prediction of activity and properties for virtual compounds, guiding prioritization. |

| Generative Models | Using deep learning to design novel molecules with desired characteristics from scratch. github.com | Generation of novel, synthetically accessible indole-piperazine structures with high predicted potency. |

| ADMET Prediction | Employing models to forecast pharmacokinetic and toxicity profiles. jneonatalsurg.com | Early-stage identification and removal of compounds likely to fail due to poor ADMET properties. |

| Synthetic Route Prediction | Applying AI to suggest retrosynthetic pathways for target molecules. mit.edunih.gov | Increased efficiency in planning the synthesis of novel, computationally designed compounds. |

Exploration of Multitarget-Directed Ligand (MTDL) Strategies for Complex Biological Systems

Many complex diseases, such as neurodegenerative disorders and cancer, involve the dysregulation of multiple biological pathways. researchgate.net The Multitarget-Directed Ligand (MTDL) approach aims to design single molecules that can modulate several disease-relevant targets simultaneously. mdpi.com This strategy can offer advantages over combination therapies, including improved efficacy and a reduced risk of drug-drug interactions.

The this compound scaffold is an excellent starting point for MTDL design due to the proven biological relevance of both the indole and piperazine moieties. jneonatalsurg.comresearchgate.netnih.gov By strategically modifying the scaffold, it is possible to incorporate pharmacophoric elements necessary for interacting with multiple targets. For instance, in the context of Alzheimer's disease, one could design derivatives that inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or that target both cholinesterases and β-amyloid aggregation. researchgate.netnih.gov

Table 4: Potential MTDL Strategies for the this compound Scaffold

| Complex Disease | Potential Target Combination | Design Rationale |

|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Combine pharmacophores for both enzymes to address cholinergic and monoaminergic deficits. researchgate.net |

| Alzheimer's Disease | Cholinesterases (ChEs) & BACE1 | Dual inhibition to reduce amyloid plaque formation and enhance neurotransmission. nih.gov |

| Cancer | Tubulin & Protein Kinases (e.g., VEGFR) | Create agents that disrupt microtubule dynamics and inhibit tumor angiogenesis. mdpi.com |

| Depression/Anxiety | Serotonin (B10506) Transporter (SERT) & 5-HT₁ₐ Receptor | Modulate synaptic serotonin levels and receptor activity with a single molecule. |

Role of this compound Scaffold as a Chemical Probe in Biological Research

Beyond its potential as a therapeutic scaffold, this compound and its derivatives can serve as valuable chemical probes for basic biological research. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or in vivo.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and known mechanism of action. The indole-piperazine scaffold can be systematically modified to develop such probes. For example, by optimizing a derivative for high affinity and selectivity for a particular kinase or receptor, it can be used to interrogate the role of that protein in cellular signaling pathways.

Further modifications can enhance the utility of these probes:

Biotinylation: Attaching a biotin (B1667282) tag allows for the pull-down and identification of protein targets.

Fluorescent Labeling: Incorporating a fluorophore enables visualization of the target protein's localization and trafficking within cells using microscopy.

Photoaffinity Labeling: Introducing a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification and structural studies.

The development of well-characterized chemical probes from the this compound scaffold can significantly contribute to our understanding of fundamental biology and uncover new therapeutic targets.

Q & A

Q. What synthetic routes are recommended for preparing 1-Methyl-7-(piperazin-1-yl)-1H-indole?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 7-position with a piperazine moiety. A common approach is nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). For example:

- Step 1 : Start with 7-nitro-1H-indole, followed by reduction to 7-amino-1H-indole.

- Step 2 : Methylate the indole nitrogen (1-position) using methyl iodide under basic conditions.

- Step 3 : Couple the 7-amino group with a piperazine derivative via SNAr or coupling reagents.

Catalytic systems like CuFe nanoparticles (CuFeNPs) in aqueous conditions have shown efficacy for similar indole-piperazine derivatives, achieving yields >75% under optimized temperatures (100°C) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., 1H-NMR for methyl group at ~δ 3.8 ppm; 13C-NMR for piperazine carbons).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ peak at m/z 242.2).

- X-ray Diffraction : Resolve stereochemistry and bond angles, as demonstrated for analogous piperazine-indole compounds in crystallography studies .

- HPLC-PDA : Ensure purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound’s piperazine moiety suggests activity at monoamine receptors. Precedent data for structurally similar compounds (e.g., 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole) indicate selective agonism/antagonism at serotonin receptors (e.g., 5-HT7, IC50 = 222.93 nM) . To confirm target engagement:

- In vitro binding assays : Use radioligand displacement (e.g., [³H]-LSD for 5-HT7).

- Functional assays : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT7 receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

Methodological Answer: Key strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂/Xantphos) or nanocatalysts (CuFeNPs) to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while water enables greener synthesis .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Use column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate the product .

Q. How should researchers resolve contradictions in reported receptor binding data for this compound?

Methodological Answer: Address discrepancies through:

- Assay Validation : Confirm receptor expression levels in cell lines (e.g., RT-qPCR for 5-HT7) and use standardized protocols (e.g., NIH Psychoactive Drug Screening Program).

- Negative Controls : Include known antagonists (e.g., SB-269970 for 5-HT7) to validate signal specificity .

- Data Triangulation : Cross-reference results with orthogonal methods (e.g., electrophysiology for functional activity) and replicate across independent labs .

Q. What strategies are recommended for designing analogs with improved selectivity for CNS targets?

Methodological Answer: Focus on structural modifications guided by SAR:

- Piperazine Substituents : Introduce bulky groups (e.g., benzyl) to modulate receptor subtype selectivity .

- Indole Modifications : Fluorinate the indole ring to enhance blood-brain barrier permeability.

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding poses at target vs. off-target receptors (e.g., 5-HT1A vs. 5-HT7) .

- In Vivo Testing : Assess pharmacokinetics (e.g., brain/plasma ratio in rodent models) and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.